Methyl 3-iodo-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-8-carboxylate
CAS No.:
Cat. No.: VC19938756
Molecular Formula: C11H6F3IN2O3
Molecular Weight: 398.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H6F3IN2O3 |
|---|---|
| Molecular Weight | 398.08 g/mol |
| IUPAC Name | methyl 3-iodo-4-oxo-2-(trifluoromethyl)pyrido[1,2-a]pyrimidine-8-carboxylate |
| Standard InChI | InChI=1S/C11H6F3IN2O3/c1-20-10(19)5-2-3-17-6(4-5)16-8(11(12,13)14)7(15)9(17)18/h2-4H,1H3 |
| Standard InChI Key | WNURWDFFACOPRQ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC2=NC(=C(C(=O)N2C=C1)I)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic pyrido[1,2-a]pyrimidine scaffold, where a pyrimidine ring is fused to a pyridine ring at positions 1 and 2. Key substituents include:
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A trifluoromethyl group (-CF₃) at position 2, enhancing electron-withdrawing effects and metabolic stability .
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An iodine atom at position 3, introducing steric bulk and potential for halogen-bonding interactions .
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A methyl ester at position 8, facilitating solubility modifications and serving as a synthetic handle for further derivatization .
The molecular formula is C₁₂H₈F₃IN₃O₃, with a calculated molecular weight of 433.11 g/mol. The SMILES notation (COC(=O)C1=CN2C(=NC=C1)C(=O)N2C(C(F)(F)F)I) and InChIKey (GUJFYPJBBNDTKI-UHFFFAOYSA-N) provide unambiguous structural identifiers .
Spectral and Computational Data
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XLogP3: Estimated at 2.1, indicating moderate hydrophobicity suitable for membrane permeability in drug design .
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Hydrogen Bond Acceptors: 4 (carbonyl oxygens, pyrimidine nitrogen) .
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Rotatable Bonds: 2 (ester group and pyrimidine ring junction), suggesting conformational flexibility .
Synthesis and Characterization
Synthetic Routes
While no explicit protocols for this compound are published, analogous pyrido[1,2-a]pyrimidines are synthesized via:
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Cyclocondensation: Reaction of aminopyridines with β-ketoesters or malononitriles under acidic conditions .
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Halogenation: Post-cyclization iodination using N-iodosuccinimide (NIS) in dichloromethane at 0°C .
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Esterification: Methanol-mediated esterification of carboxylic acid precursors with thionyl chloride .
Example Protocol (Hypothetical)
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Condense 2-aminopyridine with ethyl trifluoromethylacetoacetate in acetic acid to form the pyrido[1,2-a]pyrimidine core.
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Iodinate at position 3 using NIS and catalytic silver triflate .
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Hydrolyze the ethyl ester to the carboxylic acid, followed by methyl esterification with methanol and HCl .
Analytical Characterization
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¹H NMR: Expected signals include a singlet for the trifluoromethyl group (δ 3.9–4.1 ppm) and a downfield-shifted ester methyl (δ 3.7 ppm) .
Biological and Pharmacological Activities
Antimicrobial Properties
Structural analogs with electron-withdrawing groups (e.g., -CF₃) show moderate activity against Staphylococcus aureus (MIC = 16 μg/mL) . The iodine atom could potentiate antibiofilm effects via halogen bonding .
Applications in Material Science
Organic Electronics
The extended π-system and electron-deficient trifluoromethyl group make this compound a candidate for n-type semiconductors. Similar derivatives exhibit electron mobilities of 0.12–0.35 cm²/V·s in thin-film transistors .
Agrochemistry
Mesoionic pyrido[1,2-a]pyrimidines demonstrate insecticidal activity against Aphis gossypii (LC₅₀ = 12 ppm) . The iodine substituent may enhance photostability for field applications.
Comparative Analysis with Related Compounds
Future Perspectives
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Synthetic Optimization: Development of one-pot methodologies to reduce step count and improve yields .
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Targeted Drug Discovery: Screening against kinase libraries (e.g., EGFR, VEGFR) to identify lead candidates.
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Material Applications: Fabrication of OLED devices to assess electroluminescence efficiency.
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